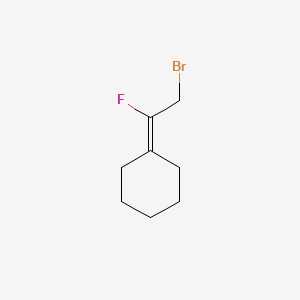
(2-Bromo-1-fluoroethylidene)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-fluoroethylidene)cyclohexane is an organic compound with the molecular formula C₈H₁₂BrF It is a derivative of cyclohexane, where a bromine and a fluorine atom are attached to the same carbon atom, forming a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-fluoroethylidene)cyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the addition of bromine and fluorine to cyclohexene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective addition of bromine and fluorine to the desired carbon atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1-fluoroethylidene)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide are used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclohexanes, while elimination reactions can produce cyclohexenes or cyclohexadienes.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1-fluoroethylidene)cyclohexane has shown promise in several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-1-fluoroethylidene)cyclohexane involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with various biological molecules, affecting their function. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane, 1-bromo-2-fluoro-, cis-: A stereoisomer with similar chemical properties but different spatial arrangement.
Cyclohexane, 1-bromo-2-fluoro-, trans-: Another stereoisomer with distinct spatial orientation of the bromine and fluorine atoms.
Uniqueness
(2-Bromo-1-fluoroethylidene)cyclohexane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the same carbon. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H12BrF |
|---|---|
Molekulargewicht |
207.08 g/mol |
IUPAC-Name |
(2-bromo-1-fluoroethylidene)cyclohexane |
InChI |
InChI=1S/C8H12BrF/c9-6-8(10)7-4-2-1-3-5-7/h1-6H2 |
InChI-Schlüssel |
HQJLLNRWTGQUFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(CBr)F)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
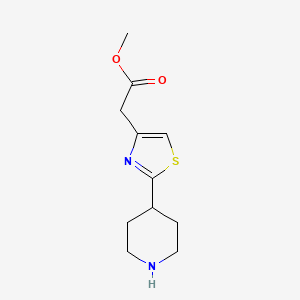
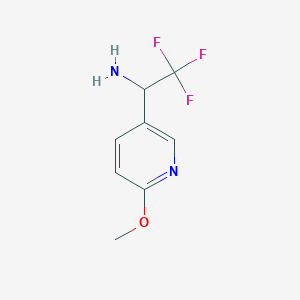
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
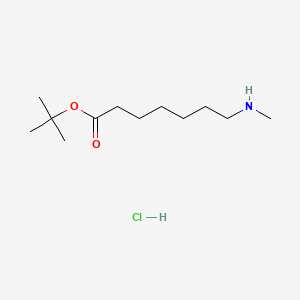
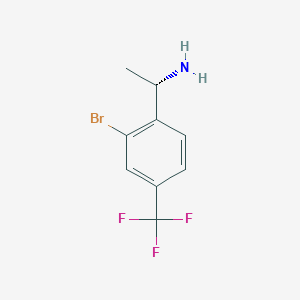
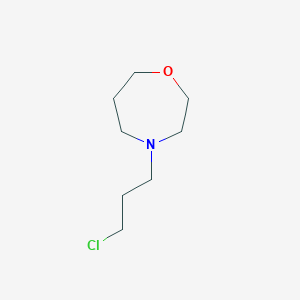
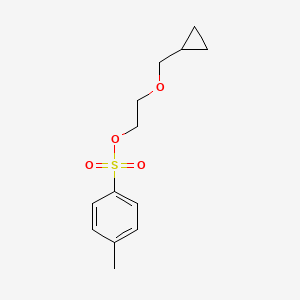
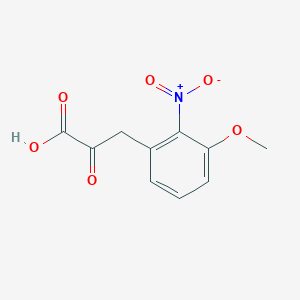
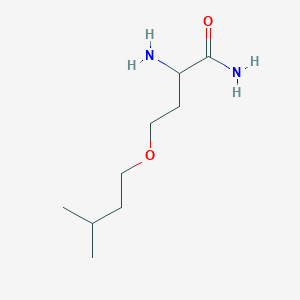
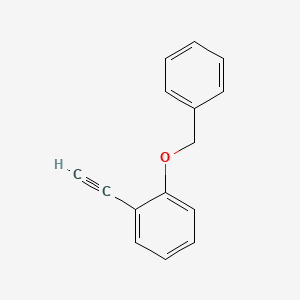
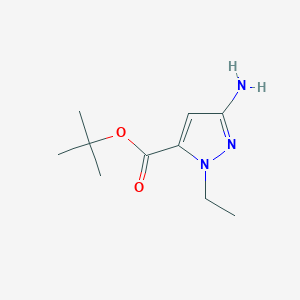
![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
